Evaluating the In Vitro Glycine Transporter 1 (GlyT1) Inhibitory Potency of Azetidine-Based Analogs
While (1-(tert-butoxycarbonyl)azetidin-3-yl)glycine itself is a building block, its deprotected and further derivatized analogs have demonstrated high potency as GlyT1 inhibitors. For instance, a structurally related compound (CHEMBL4572086) exhibits an IC50 of 1.5 nM for human GlyT1 [1]. This level of potency is comparable to other high-affinity GlyT1 inhibitors reported in the literature, where leading compounds have demonstrated IC50 values in the low nanomolar range [2].
| Evidence Dimension | In vitro potency for human GlyT1 (Glycine Transporter 1) |
|---|---|
| Target Compound Data | Analogous compound (CHEMBL4572086): IC50 = 1.5 nM |
| Comparator Or Baseline | Benchmark in-class GlyT1 inhibitors: IC50 values ranging from low nM to high pM [2] |
| Quantified Difference | Potency comparable to best-in-class compounds (e.g., 29 pM for an enantiomer of a potent GlyT1 inhibitor [2]) |
| Conditions | Inhibition of [14C]glycine uptake in human JAR cells [1]; Enantioselective inhibition measured via chromatographic separation [2] |
Why This Matters
This data supports the use of azetidine-based scaffolds for developing high-affinity GlyT1 inhibitors, a therapeutic target in schizophrenia and cognitive disorders, thereby validating the core building block for neuroscience research applications.
- [1] BindingDB. (2021). BDBM50533723 (CHEMBL4572086) activity data. BindingDB Entry. View Source
- [2] Davis, T. A., et al. (2012). Chiral proton catalysis of secondary nitroalkane additions to azomethine: synthesis of a potent GlyT1 inhibitor. Chemical Communications, 48(45), 5578-5580. View Source
